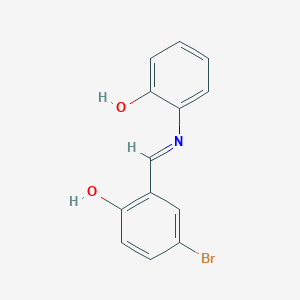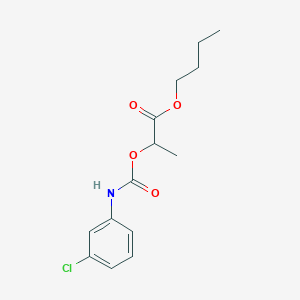
Butyl 2-(((3-chlorophenyl)carbamoyl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate is an organic compound belonging to the class of carbamate esters These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate typically involves the reaction of 3-chloroaniline with a suitable carbamoyl chloride, followed by esterification with butyl alcohol. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of Carbamoyl Chloride: 3-chloroaniline reacts with phosgene to form 3-chloroanilinocarbonyl chloride.
Esterification: The resulting carbamoyl chloride is then reacted with butyl alcohol in the presence of a base to form butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form corresponding oxides, depending on the reagents and conditions used.
Substitution: The chloro group in the 3-chloroanilino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butyl alcohol and 3-chloroanilinocarboxylic acid.
Oxidation: Corresponding oxides of the compound.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with a methyl group instead of a butyl group.
Propyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group may influence the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.
Propiedades
Número CAS |
106320-92-7 |
|---|---|
Fórmula molecular |
C14H18ClNO4 |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
butyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C14H18ClNO4/c1-3-4-8-19-13(17)10(2)20-14(18)16-12-7-5-6-11(15)9-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,18) |
Clave InChI |
NTQRSNGITNDNRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



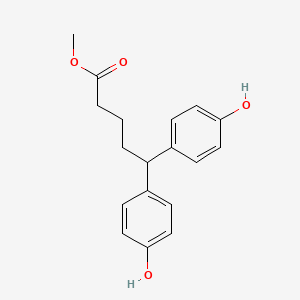
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)

![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
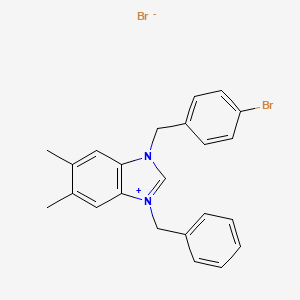
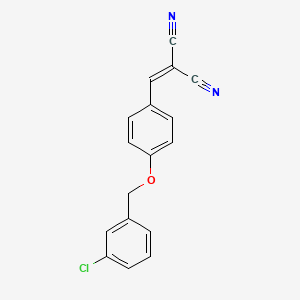

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)

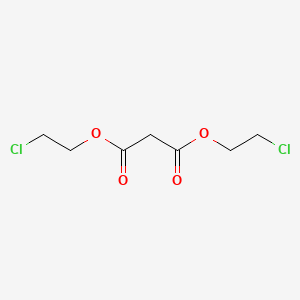
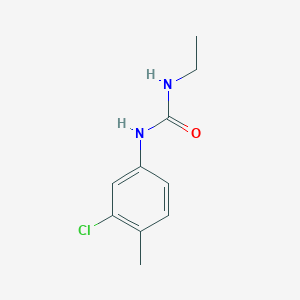
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
